molecular formula C8H5NO3 B3271831 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one CAS No. 55502-23-3

4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one

Cat. No. B3271831
CAS RN: 55502-23-3
M. Wt: 163.13 g/mol
InChI Key: HHSOESOBCICGMY-UHFFFAOYSA-N
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Description

“4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one” is a type of 4-hydroxy-2-pyrone . These pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .


Synthesis Analysis

The major synthetical methods for 4-hydroxy-2-pyrones are biomimetic and are based on the cyclization of tricarbonyl compounds . Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones . These methods have been applied for the construction of natural products .


Molecular Structure Analysis

4-Hydroxy-2-pyrones can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone . The former is a major tautomer as the result of effective conjugation . This structural feature makes a wide range of synthesis methods available for their synthesis that are typical for both 2-pyrones and 4-pyrones .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-hydroxy-2-pyrones are complex and involve several steps . These include the cyclization of tricarbonyl compounds, alkyne cyclizations using transition metal complexes, and ketene transformations .

Scientific Research Applications

Heterocyclic Compound Applications

4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one belongs to a class of heterocyclic compounds that are structurally significant in various natural and synthetic compounds. These compounds play a crucial role in medicinal and pharmaceutical chemistry due to their broad biological activities. The derivatives of 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one, like dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, have shown extensive applications in medicinal chemistry, the food industry, cosmetic products, and the chemical industry. Their synthesis has been a subject of significant interest over the past decades (Borah, Dwivedi, & Chowhan, 2021).

Synthesis Methodologies

Various synthetic strategies have been developed for constructing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans using 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one. The synthesis approaches involve different substituents and conditions, highlighting the versatility and adaptability of this compound in synthetic chemistry. These methodologies provide a foundational understanding of the chemical properties and reactivity of this compound (Harikrishnan, Boehm, & Showalter, 2001).

Potential in Drug Synthesis

The compound has shown potential in the synthesis of various biologically active derivatives. For instance, its use in the preparation of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran derivatives has been explored. These derivatives have been evaluated as potential antiviral and antileishmanial agents, demonstrating the compound's relevance in the development of new therapeutic agents (Fan et al., 2010).

Biomedical Applications

The research on 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one and its derivatives extends to biomedical applications, where it has been utilized to synthesize compounds with potential biological activities. These activities include antimicrobial and antioxidant properties, further underscoring the compound's versatility and potential in the field of medicinal chemistry (Fahim, 2017).

Future Directions

The future directions for the study of “4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one” could include further exploration of their synthesis methods, investigation of their bioactivity, and potential applications in sustainable chemical production .

properties

IUPAC Name

4-hydroxypyrano[3,2-b]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-5-4-7(11)12-6-2-1-3-9-8(5)6/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSOESOBCICGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=O)O2)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716409
Record name 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55502-23-3
Record name 4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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